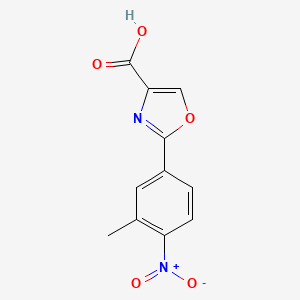

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-methyl-4-nitrophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-6-4-7(2-3-9(6)13(16)17)10-12-8(5-18-10)11(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXVJNGQMNJIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=CO2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693058 | |

| Record name | 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-86-9 | |

| Record name | 2-(3-Methyl-4-nitrophenyl)-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxazole ring, a carboxylic acid group, and a nitrophenyl substituent. These functional groups contribute to its reactivity and biological activity. The oxazole ring allows for electrophilic substitutions and nucleophilic attacks, while the nitro group can engage in reduction reactions, enhancing the compound's versatility in biological applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM, demonstrating moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties . Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α in human whole blood cell cultures. This suggests a potential therapeutic role in treating inflammatory diseases .

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory effects, this compound has been investigated for its anticancer activity . Research demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, in Jurkat cells, the compound significantly increased the expression of caspases, indicating its potential as an anticancer agent .

Case Study 1: Apoptosis Induction

A study involving Jurkat cells treated with the compound at a concentration of 50 µM showed a marked increase in caspase expression (Caspase-3: 20.6-fold increase) compared to untreated controls. This suggests that the compound effectively triggers apoptotic pathways, which could be harnessed for cancer therapy .

Case Study 2: In Vivo Antitumor Activity

In vivo studies using rat models have indicated that derivatives of this compound can inhibit tumor growth effectively. The spatial frequency optical technique demonstrated significant tumor reduction following administration of the compound, supporting its potential as a viable treatment option for breast cancer .

Scientific Research Applications

Medicinal Chemistry Applications

- Immunosuppressive Properties : Research has demonstrated that derivatives of oxazole compounds, including 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid, exhibit significant immunosuppressive effects. In vitro studies showed that these compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS). Specifically, certain derivatives have been noted for their ability to suppress tumor necrosis factor-alpha (TNF-α) production in human blood cultures, indicating a potential for treating autoimmune diseases and inflammatory conditions .

- Antihypertensive Agents : A patent highlights the use of oxazole derivatives as dual-acting antihypertensive agents. The structural features of this compound align with the requirements for pharmacological activity in managing hypertension .

- Antioxidant Properties : Some derivatives have been tested for their antioxidant capabilities. The presence of the nitrophenyl group enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals .

Synthetic Methodologies

The synthesis of this compound can be achieved through various metal-free synthetic routes. These methods are advantageous in terms of environmental sustainability and cost-effectiveness. For example, reactions involving carboxylic acids and hydroxylamine derivatives under microwave irradiation have been reported to yield isoxazoles efficiently without the need for metal catalysts .

A detailed examination of biological activities associated with this compound reveals:

- Cytotoxicity Testing : Studies have shown that while some derivatives exhibit cytotoxic effects on certain cancer cell lines (e.g., A549), others maintain low toxicity levels while demonstrating significant antiproliferative activity. This selective toxicity is critical for developing targeted therapies .

- Mechanism of Action : The immunosuppressive action appears to be mediated by the induction of apoptosis in lymphocytes through pathways involving caspases and NF-kB signaling . This suggests that compounds like this compound could be further explored for their therapeutic potential in immunological disorders.

- Immunosuppressive Activity : A study published in Molecules explored various isoxazole derivatives' effects on human lymphocytes and found that certain compounds significantly inhibited PHA-induced proliferation while being non-toxic at lower concentrations .

- Antioxidant Testing : Research indicated that specific derivatives displayed superior antioxidant activity compared to traditional antioxidants like quercetin, highlighting their potential use in formulations aimed at reducing oxidative stress .

Comparison with Similar Compounds

Structural Variations

The following table highlights structural analogs of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid, focusing on substituent differences and their implications:

| Compound Name | Substituents (Position) | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|---|

| 2-(4-Nitrophenyl)oxazole-4-carboxylic acid | -NO₂ (4-position phenyl) | 1457898-81-5 | C₁₀H₆N₂O₅ | 234.17 | Lacks methyl group; planar nitro-phenyl |

| 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid | -Cl (3,5-phenyl), -C₂H₅ (oxazole) | N/A | C₁₂H₉Cl₂NO₃ | 298.11 | Halogenated phenyl; ethyl side chain |

| Methyl 2-(4-nitrophenyl)oxazole-4-carboxylate | -NO₂ (4-phenyl), -COOCH₃ | 78979-63-2 | C₁₁H₈N₂O₅ | 248.19 | Esterified carboxyl group; enhanced lipophilicity |

| 2-(Trifluoromethyl)oxazole-4-carboxylic acid | -CF₃ (oxazole) | 1060816-01-4 | C₅H₂F₃NO₃ | 181.07 | Electron-withdrawing CF₃ group; compact structure |

Key Observations :

Physicochemical Properties

Notes:

Preparation Methods

Oxazole Ring Formation via Cyclization

One common approach involves the cyclization of appropriate precursors such as haloacetyl heterocycles with amines or oximes to form the oxazole ring. For example, the reaction of haloacetyl derivatives with hexamethylenetetramine or related reagents in solvents like dichloromethane or ethanol under mild conditions can yield oxazole intermediates, which are then hydrolyzed to the carboxylic acid form.

- Typical conditions:

- Solvent: Dichloromethane or ethanol

- Temperature: Room temperature to reflux

- Time: Several hours (e.g., 5 hours at 100°C for hydrolysis)

- Workup: Acidic hydrolysis followed by extraction and purification

Preparation of Nitro-Substituted Phenyl Precursors

The nitro and methyl substituents on the phenyl ring are usually introduced prior to oxazole ring formation. Nitro groups are introduced via nitration of methyl-substituted phenyl precursors or by using commercially available 3-methyl-4-nitrophenyl derivatives.

Detailed Process Parameters and Data Table

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Applicability to Target Compound |

|---|---|---|---|

| Traditional Halogenation + Cyclization | Established protocols, straightforward intermediates | Use of hazardous halogenating agents, side reactions | Suitable for phenyl substitution and oxazole ring formation |

| One-pot Oxidative Cyclization | Safer, avoids chlorinated intermediates, high yield | Requires high pressure equipment and specific oxidants | Potentially adaptable for oxazole derivatives with nitro groups |

| Hydrolysis of Oxazole Intermediates | Simple and efficient conversion to carboxylic acid | Requires careful control of temperature and time | Essential final step for acid functionality |

Research Findings and Optimization Notes

Use of polar aprotic solvents such as dichloromethane and chloroform is common to facilitate both halogenation and oxidative cyclization reactions due to their stability and solvation properties.

Manganese-based oxides as oxidants provide a mild and environmentally friendlier alternative to traditional chlorination reagents, reducing safety hazards and improving product purity.

Reaction parameters such as temperature (20–80°C), pressure (~3 MPa for ethylene), and reaction time (2–10 hours) are critical for optimizing yield and minimizing by-products in one-pot methods.

Post-reaction purification typically involves desolvation and recrystallization , ensuring high purity of the final oxazole carboxylic acid.

Q & A

Q. What are the critical steps in synthesizing 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid, and how can side reactions be minimized?

- Methodological Answer : A typical synthesis involves coupling nitro-substituted phenyl precursors with oxazole intermediates. For example, oxazole-4-carboxylic acid derivatives are often synthesized via hydrolysis of ester precursors under basic conditions (e.g., LiOH in THF) followed by acidification (HCl) to isolate the carboxylic acid . To minimize side reactions, ensure precise stoichiometric control of reagents and inert atmosphere conditions to prevent oxidation of the nitro group. Intermediate purification via liquid-liquid extraction (e.g., ether/water) and drying (MgSO₄/Na₂SO₄) is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the oxazole ring and nitro-phenyl substituents. For instance, oxazole protons typically resonate at δ 7.5–8.5 ppm, while nitro groups deshield adjacent aromatic protons . High-resolution mass spectrometry (HR-MS) validates molecular weight, and UV-Vis spectroscopy can assess conjugation effects from the nitro group. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers address solubility challenges during purification?

- Methodological Answer : Due to the polar carboxylic acid and hydrophobic nitro-phenyl groups, solubility varies with solvent polarity. Use gradient recrystallization (e.g., THF/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent). For persistent issues, derivatization (e.g., methyl ester formation) can improve solubility, followed by hydrolysis to recover the acid .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce by-products in large-scale synthesis?

- Methodological Answer : Employ continuous flow reactors to improve mixing and heat transfer, particularly for exothermic steps like nitro-group introduction. For hydrolysis steps, optimize LiOH concentration (0.1–1.0 M) and reaction time (2–6 hours) to balance yield and decomposition . Monitor reaction progress via in-line FT-IR to detect intermediates and adjust conditions dynamically .

Q. What strategies resolve contradictory spectral data, such as unexpected coupling patterns in NMR?

- Methodological Answer : Contradictions may arise from rotamers or residual solvents. Use variable-temperature NMR to distinguish dynamic effects from structural anomalies. For example, broadening peaks at elevated temperatures suggest conformational exchange. Confirm purity via HPLC-MS and compare with synthetic intermediates to trace contamination sources . If isomerism is suspected (e.g., nitro-group positioning), employ NOESY or X-ray crystallography for definitive structural assignment .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps, identifying electron-deficient sites (e.g., nitro-adjacent carbons). For example, the nitro group’s meta-directing effects can be modeled to predict regioselectivity in further functionalization. Validate predictions with kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Q. What experimental approaches assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis lamp). Monitor degradation via HPLC and TGA-DSC to identify decomposition products (e.g., nitro-reduction byproducts). Store in amber vials under argon at –20°C to mitigate hydrolysis and photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.